molecular formula C19H19F3N2O4 B2970892 N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 1797878-78-4

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No.: B2970892
CAS No.: 1797878-78-4
M. Wt: 396.366
InChI Key: ABHJCWNPSAACJE-UHFFFAOYSA-N
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Description

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of methoxy, tolyl, and trifluoromethoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxalamide backbone and the introduction of the methoxy, tolyl, and trifluoromethoxy groups. Common synthetic routes may involve:

    Formation of the Oxalamide Backbone: This can be achieved through the reaction of oxalyl chloride with appropriate amines under controlled conditions.

    Introduction of Substituents: The methoxy, tolyl, and trifluoromethoxy groups can be introduced through nucleophilic substitution reactions, often using corresponding halides or other reactive intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and tolyl groups can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxalamide backbone can be reduced to form amines or other reduced derivatives.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield formaldehyde, while reduction of the oxalamide backbone can produce primary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide
  • N-(2-methoxy-2-(o-tolyl)ethyl)pivalamide
  • S-metolachlor

Uniqueness

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O4/c1-12-5-3-4-6-15(12)16(27-2)11-23-17(25)18(26)24-13-7-9-14(10-8-13)28-19(20,21)22/h3-10,16H,11H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHJCWNPSAACJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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